Schizonepetoside B

Description

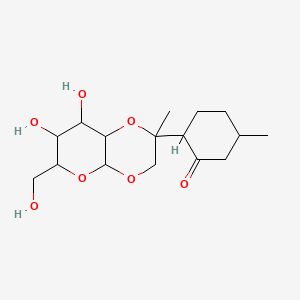

Structure

2D Structure

Properties

Molecular Formula |

C16H26O7 |

|---|---|

Molecular Weight |

330.37 g/mol |

IUPAC Name |

2-[7,8-dihydroxy-6-(hydroxymethyl)-2-methyl-3,4a,6,7,8,8a-hexahydropyrano[2,3-b][1,4]dioxin-2-yl]-5-methylcyclohexan-1-one |

InChI |

InChI=1S/C16H26O7/c1-8-3-4-9(10(18)5-8)16(2)7-21-15-14(23-16)13(20)12(19)11(6-17)22-15/h8-9,11-15,17,19-20H,3-7H2,1-2H3 |

InChI Key |

ZJJQMILJDZZZHQ-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(=O)C1)C2(COC3C(O2)C(C(C(O3)CO)O)O)C |

Canonical SMILES |

CC1CCC(C(=O)C1)C2(COC3C(O2)C(C(C(O3)CO)O)O)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Precursors of Schizonepetoside B

Identification of Enzymatic Steps in Schizonepetoside B Synthesis

The conversion of the primary precursor, GDP, into the final glycoside involves a cascade of specific enzymes. While the complete sequence leading to this compound is still under investigation, key enzymatic activities have been identified in S. tenuifolia, providing a clear framework for the pathway.

The initial committed step is catalyzed by a monoterpene synthase. In S. tenuifolia, a (+)-limonene synthase (StLS) has been cloned and characterized; it is responsible for converting GDP into the cyclic monoterpene (+)-limonene. osti.govresearchgate.netgenome.jp

Subsequent modifications are carried out by a series of enzymes, primarily from the Cytochrome P450 (CYP) and reductase families. A limonene-3-hydroxylase (L3OH), a member of the CYP71D family, has been identified in S. tenuifolia and is responsible for the hydroxylation of (+)-limonene to produce (+)-cis-isopiperitenol. osti.govosti.govbvsalud.org Further transformations are mediated by dehydrogenases and reductases. The activities of (+)-cis-isopiperitenol dehydrogenase and (+)-cis-isopiperitenone reductase (IPR) have been confirmed in the glandular trichomes of S. tenuifolia. osti.gov The IPR was later identified as a type of flavin-dependent reductase known as an "old yellow enzyme," which is distinct from the reductase found in the Mentha genus. researchgate.net

The final, defining step in the synthesis of this compound is glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to the hydroxylated monoterpene aglycone. researchgate.netresearchgate.net While the specific UGT responsible for this final step in this compound formation has not yet been definitively characterized, its involvement is a certainty based on the structure of the final compound.

| Enzyme | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| (+)-Limonene Synthase (StLS) | Monoterpene Synthase (TPS) | Geranyl Diphosphate (GDP) | (+)-Limonene | osti.govresearchgate.net |

| Limonene-3-hydroxylase (L3OH) | Cytochrome P450 (CYP71D) | (+)-Limonene | (+)-cis-Isopiperitenol | osti.govbvsalud.org |

| (+)-cis-Isopiperitenol Dehydrogenase | Dehydrogenase | (+)-cis-Isopiperitenol | (+)-cis-Isopiperitenone | osti.gov |

| Isopiperitenone (B1196671) Reductase (IPR) | Old Yellow Enzyme (Flavin-dependent reductase) | (+)-cis-Isopiperitenone | (-)-trans-Isopulegone | osti.govresearchgate.net |

| UDP-Glycosyltransferase (putative) | Glycosyltransferase (UGT) | Hydroxylated p-menthane aglycone | This compound | researchgate.netresearchgate.net |

Genetic Regulation of Biosynthetic Enzymes in Producer Organisms

The production of this compound and related monoterpenoids is tightly regulated at the genetic level. A significant discovery in S. tenuifolia has been the identification of a biosynthetic gene cluster (BGC) that orchestrates the synthesis of p-menthane monoterpenoids. frontiersin.orgnih.gov This BGC is remarkable for its unprecedented bipartite structure, consisting of two mirrored regions that were likely formed by an inverted duplication event on the chromosome. researchgate.net The cluster contains genes for at least four adjacent steps in the pathway, including the (+)-limonene synthase and the novel isopiperitenone reductase. researchgate.netresearchgate.net The physical proximity of these genes within a BGC allows for their coordinated expression, ensuring the efficient production of the metabolic pathway's intermediates and final products.

The expression of this BGC and other pathway genes is controlled by a network of transcription factors. Studies using elicitors like methyl jasmonate (MeJA) have shown that the application of this plant hormone significantly upregulates the expression of key enzyme genes in the monoterpenoid pathway in S. tenuifolia. nih.govnih.govmdpi.com Transcriptome analyses have identified several families of transcription factors, including MYB, WRKY, and AP2/ERF, that are responsive to MeJA and are believed to be key regulators of the biosynthetic pathway. nih.govfrontiersin.org

Metabolic Engineering Approaches for Modulating this compound Production

While metabolic engineering has not yet been specifically applied to enhance the production of this compound, the elucidation of its biosynthetic pathway and genetic regulation provides a clear roadmap for future efforts. vital.lynih.gov Metabolic engineering aims to purposefully modify cellular processes to increase the yield of desired compounds. frontiersin.org

Potential strategies for increasing this compound production include:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes, such as the identified (+)-limonene synthase, cytochrome P450 hydroxylases, or the terminal UGT, could significantly boost the metabolic flux towards this compound. nih.gov

Heterologous Production: The identified biosynthetic genes from S. tenuifolia could be introduced into microbial hosts like Saccharomyces cerevisiae (yeast) or bacteria. researchgate.netfrontiersin.org These microbial cell factories can be optimized for high-density fermentation, offering a scalable and sustainable production platform independent of plant cultivation. nih.gov

Transcription Factor Engineering: Modifying the expression of key regulatory transcription factors could simultaneously upregulate multiple genes within the biosynthetic gene cluster, leading to a coordinated increase in pathway activity.

| Strategy | Target(s) | Expected Outcome | Reference |

|---|---|---|---|

| Overexpression of Pathway Genes | StLS, L3OH, IPR, specific UGT | Increased metabolic flux and precursor supply. | nih.gov |

| Heterologous Expression | Entire biosynthetic pathway | Production in engineered microbes (e.g., yeast, E. coli). | researchgate.netfrontiersin.org |

| Down-regulation of Competing Pathways | Genes for flavonoid or other terpenoid pathways | Diversion of precursor pools (GDP, UDP-glucose) to this compound synthesis. | tandfonline.com |

| Transcription Factor Modulation | MYB, WRKY, AP2/ERF family TFs | Coordinated up-regulation of the entire biosynthetic gene cluster. | nih.govfrontiersin.org |

Comparative Biosynthetic Analyses with Related Monoterpene Glycosides

The biosynthetic pathway leading to this compound in S. tenuifolia provides a compelling example of evolutionary divergence when compared to related pathways in other Lamiaceae species. The most striking comparison is with the biosynthesis of p-menthane monoterpenoids in Mentha species. While both pathways start from GDP and involve functionally similar enzymatic steps (cyclization, hydroxylation, dehydrogenation, reduction), they produce compounds of opposite stereochemistry. osti.govosti.gov For example, S. tenuifolia produces (+)-limonene, whereas Mentha produces (-)-limonene. osti.gov

This divergence is highlighted by the enzymes themselves. For instance, the isopiperitenone reductase (IPR) in S. tenuifolia is an old yellow enzyme, while the enzyme catalyzing the same reaction in Mentha is a short-chain dehydrogenase/reductase. researchgate.netnih.gov This indicates that these two closely related plant genera independently evolved different enzymes to perform the same chemical transformation, a phenomenon known as convergent evolution. nih.gov

Formation of the C10 monoterpene backbone via the MEP pathway.

A series of modifications to the backbone, often involving hydroxylations catalyzed by cytochrome P450 monooxygenases.

A final glycosylation step where a UGT attaches a sugar moiety, which increases the compound's water solubility and stability.

This comparative analysis not only situates the biosynthesis of this compound within the broader context of plant specialized metabolism but also underscores the remarkable evolutionary plasticity that gives rise to the vast chemical diversity observed in nature.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation in Research

Chromatographic Techniques for High-Purity Isolation from Complex Matrices

Chromatography is a cornerstone for separating individual components from a mixture. For a compound like Schizonepetoside B, which exists alongside numerous other phytochemicals, multi-step chromatographic procedures are essential for its isolation. mdpi.comscielo.br

High-Performance Liquid Chromatography (HPLC) Based Isolation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification of natural products due to its high resolution and efficiency. mdpi.com Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture, is commonly used. mdpi.comnih.gov The separation is based on the differential partitioning of the sample components between the two phases.

In the context of isolating monoterpene glucosides such as this compound and its analogs (e.g., Schizonepetoside A and C) from plant extracts, preparative HPLC is a critical final step. koreascience.krscielo.br After initial fractionation of a plant's methanol (B129727) extract using methods like column chromatography, the resulting fractions are often further purified by preparative HPLC. For instance, a common approach involves using a C18 column with a gradient elution system, typically employing a mixture of acetonitrile (B52724) and water or methanol and water. scielo.brnih.gov This allows for the separation of closely related compounds, yielding this compound with high purity. researchgate.net The use of recycle-HPLC can also be an effective strategy to enhance separation and purity for compounds that elute closely together. mdpi.com

Table 1: Illustrative Preparative HPLC Parameters for Monoterpene Glucoside Isolation

| Parameter | Description |

| Column | Econosil® RP-18 (e.g., 250 x 22 mm, 10 µm) koreascience.kr |

| Mobile Phase | Acetonitrile (MeCN) and Water (H₂O) gradient nih.gov |

| Detection | UV Detector |

| Mode | Preparative Scale |

Counter-Current Chromatography (CCC) and Preparative Chromatography

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of sample components and ensuring high sample recovery. chromatographyonline.comnih.govwikipedia.org This makes it particularly suitable for the large-scale separation and purification of natural products from crude extracts. chromatographyonline.commdpi.com CCC operates by partitioning solutes between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (mobile phase) is pumped through it. wikipedia.orgaocs.org

High-speed counter-current chromatography (HSCCC) is a popular form of CCC that utilizes a strong centrifugal field to retain the stationary phase, enabling efficient mixing and separation. aocs.org This method is highly adaptable, as an almost limitless array of two-phase solvent systems can be tailored to optimize the separation of target compounds like this compound. nih.gov CCC is often used for preliminary fractionation of large quantities of crude plant material before final polishing steps like preparative HPLC. chromatographyonline.com

Preparative chromatography, in a broader sense, encompasses techniques like low-pressure liquid chromatography over silica (B1680970) gel or RP-18 stationary phases, which are frequently used in the initial stages of purification to separate the crude extract into less complex fractions. scielo.brkoreascience.kr For example, a methanol extract of Schizonepeta tenuifolia can be subjected to column chromatography on silica gel, followed by further separation on a Sephadex LH-20 column and then preparative HPLC to finally isolate pure compounds including this compound. koreascience.kr

Spectroscopic and Spectrometric Approaches for Definitive Structural Characterization in Research

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, a comprehensive set of NMR experiments, including 1D (¹H and ¹³C NMR) and 2D (like COSY, HSQC, and HMBC) spectra, is required for a complete structural assignment. scielo.brresearchgate.net

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a monoterpene glycoside like this compound, characteristic signals would include those for olefinic protons, protons adjacent to oxygen atoms, methyl groups, and the anomeric proton of the glucose unit. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic, or carbons bonded to heteroatoms). mdpi.com

2D NMR: Two-dimensional NMR experiments are crucial for establishing the final structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule, such as linking the monoterpene unit to the glucose moiety. mdpi.com

By meticulously analyzing these NMR datasets, researchers can piece together the complete connectivity and relative stereochemistry of this compound. mestrelab.com

| Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |

|---|---|---|

| C-1 | ~140-150 | - |

| C-2 | ~115-125 | ~5.5-6.0 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. up.pt It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. creative-proteomics.com The fragmentation pattern is often predictable and can reveal structural motifs within the molecule. mdpi.comchadsprep.com For a glycoside like this compound, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in ions corresponding to the sugar moiety (glycone) and the non-sugar part (aglycone). nih.gov This helps confirm the mass of both the monoterpene and the glucose units.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, an IR spectrum would be expected to show absorption bands corresponding to hydroxyl (-OH) groups (from both the terpene and sugar parts), carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds, which are key features of its structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (chromophores) within a molecule. The wavelength of maximum absorbance (λmax) can indicate the presence and extent of conjugation. For this compound, the UV spectrum would help to characterize any conjugated double bond systems present in the monoterpene portion of the molecule. researchgate.net

Pharmacological Investigations: Molecular Mechanisms and Cellular Targets

In Vitro Studies on Cellular and Subcellular Mechanisms

In vitro research, utilizing various cell lines, has been instrumental in elucidating the subcellular mechanisms through which extracts of Schizonepeta tenuifolia, containing Schizonepetoside B, exert their effects. These studies have focused on the modulation of key signaling pathways involved in inflammation and oxidative stress, as well as interactions with cellular receptors.

Extracts of Schizonepeta tenuifolia have been shown to interact with several critical intracellular signaling cascades. These pathways are pivotal in regulating cellular responses to external stimuli, including stress and pathogens.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. researchgate.net

In vitro studies on murine peritoneal macrophages have demonstrated that a water extract of Schizonepeta tenuifolia can significantly inhibit LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect was linked to the extract's ability to reduce the degradation of the inhibitory protein IκBα and prevent the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, ethanolic extracts of the plant have been observed to suppress the activation of the NF-κB pathway in other experimental models, such as those related to osteoclastogenesis and UVB-induced photoaging. nih.govfrontiersin.org These findings suggest a significant modulatory effect on this key inflammatory pathway.

| Research Finding | Model System | Key Outcome | Reference |

| Inhibition of TNF-α production | LPS-stimulated murine peritoneal macrophages | Reduced IκBα degradation and nuclear relocation of p65 NF-κB | nih.gov |

| Suppression of osteoclast activity | RANKL-stimulated bone marrow macrophages | Implied inhibition of NF-κB activation | nih.gov |

| Downregulation of NF-κB signaling | UVB-exposed skin in hairless mice | Reduced activation of the NF-κB pathway | frontiersin.org |

Mitogen-Activated Protein Kinases (MAPKs) are a group of serine/threonine kinases that play a central role in converting extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. nih.gov The three main MAPK families are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

In vitro experiments have consistently shown that extracts of Schizonepeta tenuifolia can potently inhibit the activation of MAPK pathways. In collagen-stimulated platelets, the plant extract reduced the phosphorylation of both ERK and JNK in a concentration-dependent manner. nih.gov It also inhibited the phosphorylation of MEK, an upstream kinase that activates ERK. nih.gov Similarly, in LPS-stimulated mouse peritoneal macrophages, the extract inhibited the phosphorylation of MAPKs, contributing to its anti-inflammatory effects. worldscientific.com Other studies using a water extract also confirmed the inhibition of the JNK/SAPK signaling cascade, which in turn suppressed the activation of downstream transcription factors c-Jun and ATF-2. nih.gov

| Research Finding | Model System | Key Outcome | Reference |

| Inhibition of MAPK phosphorylation | Collagen-stimulated platelets | Reduced phosphorylation of ERK, JNK, and upstream MEK | nih.govresearchgate.net |

| Inhibition of JNK/SAPK activation | LPS-stimulated peritoneal macrophages | Suppressed phosphorylation of c-Jun and ATF-2 | nih.gov |

| Suppression of MAPK phosphorylation | UVB-exposed skin in hairless mice | Reduced phosphorylation of p38, JNK, and ERK | frontiersin.org |

| Inhibition of MAPK phosphorylation | LPS-stimulated peritoneal macrophages | General inhibition of MAPK phosphorylation | worldscientific.com |

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical intracellular signaling route involved in regulating cell survival, proliferation, and growth. mdpi.com The activation of PI3K leads to the phosphorylation and subsequent activation of AKT, which then targets a variety of downstream substrates.

Research on extracts of Schizonepeta tenuifolia has revealed significant inhibitory effects on this pathway. In studies using washed platelets, the extract markedly blocked the phosphorylation of Akt in a concentration-dependent manner. nih.govresearchgate.net Additionally, research on "Jing-Fang powder," a traditional formula containing Schizonepeta tenuifolia, demonstrated that its extracts could inhibit IgE-mediated allergic reactions in RBL-2H3 mast cells by inhibiting the PI3K/Akt signaling pathway. researchgate.netnih.gov This was evidenced by the downregulation of PI3K, Akt, and phosphorylated Akt (p-Akt) protein expression. researchgate.netnih.gov

| Research Finding | Model System | Key Outcome | Reference |

| Inhibition of Akt phosphorylation | Collagen-stimulated platelets | Marked, concentration-dependent blocking of Akt phosphorylation | nih.govresearchgate.net |

| Inhibition of type I allergic reactions | RBL-2H3 mast cells (as part of Jing-Fang powder) | Down-regulation of PI3K, Akt, and p-Akt protein expression | researchgate.netnih.gov |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the cellular defense against oxidative stress. worldscientific.com Under stress conditions, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of protective antioxidant and detoxifying enzymes.

Studies investigating formulations containing Schizonepeta tenuifolia have pointed towards the activation of the Nrf2-ARE pathway as a key antioxidant mechanism. An herbal formulation named TADIOS, which includes S. tenuifolia, was shown to activate the Nrf2-Heme Oxygenase-1 (HO-1) axis in the RAW264.7 macrophage cell line. nih.govnih.gov In vitro experiments using a luciferase reporter plasmid containing ARE sequences showed that TADIOS treatment led to a dose-dependent increase in luciferase activity, indicating activation of the Nrf2 pathway. nih.govnih.gov Other studies have also suggested that extracts from the plant promote Nrf2 signaling pathways as part of their protective effects. mdpi.comresearchgate.net

| Research Finding | Model System | Key Outcome | Reference |

| Activation of Nrf2-ARE pathway | RAW264.7 macrophages (as part of TADIOS formulation) | Increased luciferase activity in an ARE-reporter assay; activation of Nrf2-HO-1 axis | nih.govnih.gov |

| Promotion of Nrf2 signaling | General | Implied from review and other studies | mdpi.comresearchgate.net |

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. nih.gov These assays, often using radiolabeled ligands, measure the extent to which a test compound can compete with a known ligand for its binding site, thereby providing quantitative data on binding affinity. ijsrtjournal.com

Despite the detailed investigation into the effects of Schizonepeta tenuifolia extracts on intracellular signaling pathways, specific in vitro receptor binding and direct ligand-target interaction studies for the isolated compound this compound are not extensively documented in the currently available scientific literature. Future research focusing on the direct interaction of this compound with specific cellular receptors is needed to fully elucidate its molecular targets and pharmacological profile.

Effects on PI3K-AKT Signaling Cascades

Enzymatic Activity Modulation by this compound

The ability of a chemical compound to modulate the activity of specific enzymes is a cornerstone of pharmacology. bgc.ac.in Enzyme inhibitors can be classified as reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. bgc.ac.inlibretexts.org Reversible inhibition is further categorized into competitive, noncompetitive, and uncompetitive mechanisms, distinguished by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. libretexts.orgsci-hub.se

Currently, there are no specific studies in the available scientific literature that detail the direct modulatory effects of isolated this compound on any particular enzyme. While the parent plant, Schizonepeta tenuifolia, contains a variety of compounds, such as flavonoids (e.g., hesperidin, luteolin) and other terpenoids (e.g., pulegone), that are known to possess anti-inflammatory and antioxidant properties, the specific enzymatic targets of this compound remain unelucidated. researchgate.nettaylorandfrancis.com Further research is required to screen this compound against various enzyme panels to identify potential inhibitory or activating functions and to characterize its mechanism of action.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Investigating changes in gene expression and protein abundance provides critical insights into the cellular pathways affected by a compound. thermofisher.comdkfz.de Techniques like quantitative real-time PCR (qPCR) and RNA-Sequencing (RNA-Seq) are used to measure the abundance of gene transcripts, revealing which genes are upregulated or downregulated in response to treatment. thermofisher.comfrontiersin.org Proteomic studies, often utilizing mass spectrometry, identify and quantify changes in the entire protein complement of a cell or tissue, offering a direct view of the functional molecules involved in the cellular response. mdpi.comcuni.cz

As of now, dedicated gene expression or proteomic profiling studies conducted on cell lines or tissues exposed specifically to this compound have not been published. Transcriptomic analyses have been performed on tissues treated with complex herbal formulas containing Schizonepeta tenuifolia, but these studies cannot isolate the effects of any single constituent like this compound. dovepress.com To understand the compound's specific molecular footprint, future research would need to involve treating relevant cell models with purified this compound and subsequently performing comprehensive RNA-Seq and proteomic analyses. The results could be visualized using volcano plots and heat maps to identify significantly altered genes and proteins, which could then point toward the primary pathways modulated by the compound. researchgate.net

Cellular Homeostasis and Stress Response Mechanisms (e.g., Oxidative Stress, Apoptosis)

Cellular homeostasis involves a delicate balance of processes that maintain cell function and viability. External or internal stressors can disrupt this balance, triggering responses like the antioxidant defense system or programmed cell death pathways such as apoptosis and autophagy.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in numerous diseases. frontiersin.org Many plant-derived compounds exert protective effects by scavenging ROS or by upregulating endogenous antioxidant enzymes. researchgate.net

Direct experimental evidence elucidating the ROS scavenging mechanisms of this compound is not available. However, extracts of its source plant, Schizonepeta tenuifolia, have demonstrated antioxidant activities. researchgate.net These effects are generally attributed to the plant's rich content of flavonoids and phenolic acids, which are well-known for their antioxidant capabilities. moly.gr A computational study on the related compound Schizonepetoside E suggested it had potential for therapeutic assessment against oxidative stress, but this was not an experimental validation. researchgate.net The specific capacity of this compound to scavenge ROS or to influence antioxidant signaling pathways, such as the Nrf2 pathway, remains a subject for future investigation. frontiersin.org

Apoptosis is a form of programmed cell death essential for normal development and tissue maintenance. wikipedia.org It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of effector caspases that execute cell death. genome.jpthermofisher.com Autophagy is a catabolic process where cellular components are degraded and recycled via lysosomes, playing a dual role in both cell survival and death. nih.govfrontiersin.org

There is currently no published research demonstrating that this compound modulates apoptosis or autophagy in any cell line. Studies on extracts from the Nepeta genus (related to Schizonepeta) have indicated an ability to induce apoptosis in cancer cell lines, but this cannot be extrapolated to this compound. dntb.gov.ua Determining whether this compound can influence these critical cell fate pathways would require dedicated studies measuring key markers such as caspase activation, Bcl-2 family protein expression, mitochondrial membrane potential for apoptosis, and LC3 conversion or p62 degradation for autophagy. nih.govbio-rad-antibodies.com

Elucidation of Reactive Oxygen Species (ROS) Scavenging Mechanisms

In Vivo Studies in Preclinical Animal Models: Mechanistic Insights

Translating in vitro findings to a whole-organism context through preclinical animal models is a crucial step in pharmacological research. These models allow for the investigation of a compound's efficacy and its underlying mechanisms in a complex biological system.

Schizonepeta tenuifolia is widely recognized for its anti-inflammatory properties, and its extracts have been shown to be effective in various animal models of inflammation. nih.gov The mechanisms proposed for the crude extract include the inhibition of pro-inflammatory mediators like TNF-α and IL-6, and the suppression of inflammatory signaling cascades such as the NF-κB pathway. nih.govnih.govfrontiersin.org

Data Tables

Table 1: Key Pro-inflammatory Mediators and Pathways

This table summarizes key molecular targets in inflammation that are often investigated in pharmacological studies. The specific effects of this compound on these targets have not been reported.

| Category | Mediator/Pathway | Function in Inflammation |

| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Master regulator of inflammation; promotes cytokine production, cell adhesion molecule expression. |

| Interleukin-6 (IL-6) | Promotes the acute phase response, differentiation of B-cells and T-cells. | |

| Interleukin-1β (IL-1β) | Potent pro-inflammatory cytokine involved in fever, and activation of lymphocytes. | |

| Signaling Pathways | Nuclear Factor-kappa B (NF-κB) | A key transcription factor that controls the expression of many pro-inflammatory genes. frontiersin.org |

| Mitogen-Activated Protein Kinases (MAPKs) | Regulate the production of inflammatory cytokines and cellular stress responses. | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation. mdpi.com |

Table 2: Principal Apoptotic Pathways

This table outlines the primary pathways of programmed cell death. The role of this compound in modulating these pathways is currently unknown.

| Pathway | Key Initiating Factors | Core Molecular Events | Key Proteins |

| Intrinsic Pathway | DNA damage, oxidative stress, growth factor withdrawal. genome.jp | Mitochondrial outer membrane permeabilization (MOMP), release of Cytochrome c. | Bcl-2 family (Bax, Bak, Bcl-2), Apaf-1, Caspase-9, Caspase-3. thermofisher.comnih.gov |

| Extrinsic Pathway | Binding of ligands (e.g., FasL, TNF-α) to death receptors. genome.jp | Formation of the Death-Inducing Signaling Complex (DISC). | Fas, TNF-R1, FADD, Caspase-8, Caspase-3. thermofisher.com |

Structure Activity Relationship Sar and Structural Optimization Studies

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. unina.itslideshare.net The identification of the pharmacophore of Schizonepetoside B is the first step toward understanding its mechanism of action at a molecular level.

For flavonoids, which share structural similarities with certain components of this compound, specific hydroxyl group arrangements and other structural features have been identified as crucial for their anti-inflammatory and antioxidant activities. researchgate.netnih.gov For instance, the presence of a double bond between carbons C2 and C3, and hydroxyl groups at the C3' and C4' positions, are known to enhance anti-inflammatory effects. nih.gov While direct pharmacophore models for this compound are not extensively documented in the provided results, the principles of pharmacophore identification involve selecting active ligands, performing conformational analysis, assigning pharmacophoric features like hydrogen bond donors/acceptors and hydrophobic regions, and superimposing these to create a common model. unina.itresearchgate.net Computational tools like LigandScout or PharmMapper can be employed to generate and screen pharmacophore models. researchgate.netlilab-ecust.cn

Design and Synthesis of this compound Analogs for Enhanced Mechanistic Potency

Once the key pharmacophoric features are identified, medicinal chemists can design and synthesize analogs of this compound to enhance its potency and selectivity. This process involves modifying the lead compound's structure by adding, removing, or replacing functional groups. scribd.com

The synthesis of analogs allows for a systematic exploration of the SAR. For example, studies on other complex natural products have shown that even minor modifications, such as the replacement of a hydroxyl or acetate (B1210297) group with a compact amide or carbamate, can significantly impact biological activity. nih.gov Similarly, the synthesis and biological evaluation of fragments of a complex molecule can help determine which parts of the structure are essential for its activity. nih.gov In the context of developing neuroprotective agents, a series of benzimidazole (B57391) derivatives were synthesized and tested, leading to the identification of a compound with high inhibitory activity against JNK3, a kinase involved in neurodegenerative diseases. nih.gov This iterative process of design, synthesis, and testing is fundamental to lead optimization. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comwikipedia.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. mdpi.com

The general workflow for QSAR modeling involves several key steps:

Data Set Selection : A diverse set of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound. mdpi.com

Model Development : Statistical methods such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM) are used to build the QSAR model. nih.govnih.gov

Model Validation : The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

QSAR models can provide valuable insights into the structural features that govern a compound's activity and can be used to prioritize the synthesis of new analogs with potentially higher potency. mdpi.comnih.gov For instance, a QSAR study on human serum protein binding successfully developed models to predict the binding affinity of a large set of compounds. nih.gov

Below is an example of a data table that could be used in a QSAR study for this compound and its analogs, illustrating the relationship between structural descriptors and biological activity.

| Compound | Molecular Weight (Da) | LogP | Number of H-bond Donors | Number of H-bond Acceptors | Biological Activity (IC₅₀, µM) |

| This compound | 492.45 | -1.5 | 6 | 11 | Value |

| Analog 1 | Value | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value | Value |

| Analog 3 | Value | Value | Value | Value | Value |

Note: The values for analogs are hypothetical and would be determined experimentally.

Computational Chemistry Approaches for Ligand-Target Interaction Prediction

Computational chemistry provides powerful tools to investigate the interactions between a ligand, such as this compound, and its biological target at an atomic level. diva-portal.orgnih.gov These methods can predict the binding mode and affinity of a ligand, offering insights that are often difficult to obtain through experimental techniques alone. mdpi.com

Molecular Docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. mdpi.comupc.edu By simulating the movements of atoms over time, MD can reveal how the ligand and receptor adapt to each other upon binding, a phenomenon known as induced fit. upc.edu These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. diva-portal.org

The following table summarizes some of the computational approaches and their applications in studying ligand-target interactions.

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicts binding pose and affinity. | Identifies key interacting residues and potential binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex. | Reveals conformational changes upon binding and provides more accurate binding free energy calculations. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Guides virtual screening and the design of new ligands with desired properties. schrodinger.com |

| QSAR | Correlates chemical structure with biological activity. | Predicts the activity of novel compounds and identifies important structural features. |

Through the integrated use of these SAR and computational approaches, researchers can gain a comprehensive understanding of the molecular basis of this compound's activity, paving the way for the development of novel therapeutic agents.

Advanced Analytical Methodologies for Research Applications

High-Throughput Screening Methods for Schizonepetoside B and its Metabolites in Research Samples

High-throughput screening (HTS) in the context of natural products like this compound often involves computational and cell-based assays rather than direct screening of the compound itself in large libraries. Research indicates the use of virtual screening and network pharmacology to predict the interactions of this compound with various biological targets.

For instance, high-throughput computational analyses are used to identify potential molecular targets of compounds from medicinal herbs. researchgate.net In these studies, databases are screened for active compounds, including this compound, based on pharmacokinetic parameters like oral bioavailability (OB) and drug-likeness (DL). nih.govresearchgate.netnih.gov This in silico approach allows for the rapid prediction of the compound's potential biological activities and pathways it might influence, such as the PI3K-Akt signaling pathway. researchgate.netnih.gov

While direct HTS of this compound is not extensively documented in the available literature, the compound is often included in broader screening of extracts from Schizonepetae Spica. nih.gov These screenings might utilize techniques like high-performance liquid chromatography (HPLC) for rapid analysis of multiple samples. The data from such screenings can then be used to build component-target-disease networks to visualize the complex interactions. researchgate.net

Quantitative Analysis of this compound in Complex Biological Matrices (in vitro and in vivo research samples)

Accurate quantification of this compound in biological samples such as plasma, tissues, and cell cultures is fundamental for pharmacokinetic and metabolic studies. Mass spectrometry coupled with chromatography is the primary tool for this purpose.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a principal technique for the sensitive and selective quantification of this compound. This method offers high resolution and rapid analysis times, making it ideal for complex biological matrices. In research, UPLC-MS/MS is used to determine the concentration of this compound in various samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Recent studies have utilized Liquid Chromatography-Mass Spectrometry/Mass Spectrometry-Quadrupole Time of Flight (LC-MS/MS-QTOF) to identify this compound in plant extracts. researchgate.netwalisongo.ac.id For quantification, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. While specific validated methods for this compound quantification in biological fluids are detailed in specialized pharmacokinetic literature, the general approach involves protein precipitation or liquid-liquid extraction to remove interfering substances from the sample, followed by chromatographic separation on a C18 column and detection by MS/MS.

Table 1: Representative UPLC-MS/MS Parameters for Analysis of Related Compounds This table is a representative example based on typical methodologies for natural product quantification, as specific detailed parameters for this compound were not available in the provided search results.

| Parameter | Value/Condition |

|---|---|

| Chromatography System | UPLC |

| Column | Acquity UPLC BEH C18 (or similar) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with formic acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ion (m/z) | Specific fragment ions for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would not be used to analyze the intact glycoside, as it is not sufficiently volatile. Instead, it would be employed to profile volatile metabolites that may arise from its degradation or biotransformation in vitro or in vivo. This could include the analysis of the aglycone part of the molecule or other small volatile organic compounds produced during its metabolism.

The process would typically involve derivatization to increase the volatility and thermal stability of the metabolites, followed by separation on a capillary GC column and detection by mass spectrometry. However, specific applications of GC-MS for the volatile metabolite profiling of this compound are not prominently featured in the current body of research, which leans heavily towards LC-MS techniques for the analysis of the parent compound and its non-volatile metabolites.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Quantification

In Situ Localization and Imaging Techniques for this compound in Plant and Tissue Sections

Determining the spatial distribution of this compound within plant tissues or in animal tissue sections after administration is crucial for understanding its physiological role and mechanism of action at a cellular level. Techniques like Mass Spectrometry Imaging (MSI) are at the forefront of this area of research.

MSI allows for the label-free visualization of the distribution of hundreds of molecules, including parent compounds and their metabolites, directly from a thin tissue section. While specific MSI studies focusing solely on this compound are not widely reported, this technology is increasingly applied in natural product research to map the localization of glycosides in plant materials and their distribution in rodent tissues during pharmacokinetic studies. This would provide invaluable information on where the compound accumulates, for instance, in the leaves or roots of Schizonepeta tenuifolia, or in specific organs in an animal model.

Method Validation for Research-Grade Analytical Assays (e.g., LOD, LOQ, Linearity, Precision)

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. This is particularly true for assays used in preclinical research that may inform further studies. The validation of a UPLC-MS/MS method for this compound would assess several key parameters to ensure its performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For natural products, LOQs in the low ng/mL range are often achieved with modern instrumentation.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards and performing a linear regression analysis on the concentration-response curve. A correlation coefficient (r²) value greater than 0.99 is typically required.

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results to the true value, expressed as a percentage. Both are assessed at multiple concentration levels (low, medium, and high) through intra-day and inter-day replicate analyses.

Selectivity and Matrix Effect: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In MS-based methods, the matrix effect, which is the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, must also be evaluated.

Table 2: Typical Validation Parameters for a UPLC-MS/MS Assay in Bioanalysis This table presents common acceptance criteria for method validation in bioanalytical research.

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | < 15% (20% at LOQ) |

| Accuracy (%) | 85-115% (80-120% at LOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Stability | Analyte should be stable under various storage and handling conditions |

Emerging Research Directions and Future Perspectives for Schizonepetoside B

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Discovery

The elucidation of Schizonepetoside B's biological mechanisms is increasingly driven by the integration of high-throughput "omics" technologies. Network pharmacology, a key approach in this domain, combines compound analysis with bioinformatics to predict interactions between active ingredients and biological targets at a systemic level. mdpi.com

Several studies on traditional Chinese medicine (TCM) formulas containing this compound have utilized this approach. nih.gov By screening databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), researchers identify potential active compounds and their corresponding protein targets. nih.gov These targets are then mapped onto protein-protein interaction (PPI) networks and analyzed for enrichment in specific biological pathways using tools like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govnih.gov

For instance, network pharmacology analyses of formulas like Huai Hua San, which includes Schizonepetae Spica (the source of this compound), have identified key targets in complex diseases like ulcerative colitis. nih.gov These computational predictions suggest that the compound may act on multiple targets within crucial signaling pathways, such as the PI3K-Akt pathway. nih.govfrontiersin.org Similarly, research into formulas used for conditions like cancer-associated malnutrition and COVID-19 have identified this compound as a potential active ingredient, linking it to targets involved in inflammation and immune response, including the TNF and IL-17 signaling pathways. nih.govmedsci.org

Metabolomics, another omics field, has also been employed, for example, in identifying this compound within the metabolic landscape of host-microbe interaction models. mdpi.com These computational and analytical strategies provide a holistic view of the compound's potential mechanisms, generating valuable hypotheses for subsequent experimental validation.

Table 1: Predicted Targets and Pathways for Formulations Containing this compound from Network Pharmacology Studies

| Study Focus | Predicted Key Targets | Predicted Key Pathways | Citation |

|---|---|---|---|

| Ulcerative Colitis (Huai Hua San) | JUN, TP53, ESR1 | PI3K-Akt signaling pathway, Pathways in cancer | nih.gov |

| Cancer-Associated Malnutrition (Shiliao Decoction) | JUN, TP53, MAPK3, STAT3, AKT1 | PI3K/Akt signaling pathway, Lipid and atherosclerosis pathways | nih.gov |

| COVID-19 (Lianhuaqingwen Capsule) | IL-6, TNF, MAPK1, CASP3, VEGFA | IL-17 signaling pathway, TNF signaling pathway, NF-kappa B signaling pathway | medsci.org |

| Non-Small Cell Lung Cancer (Schizonepeta tenuifolia) | COX1, Caspase genes, Interleukin genes | Pathways in cancer | kjacupuncture.org |

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Research Combinations

The therapeutic effects of herbal formulations are often attributed to the synergistic interactions of their multiple chemical constituents. mdpi.com Research is beginning to explore these interactions for this compound and its source plant, Schizonepeta tenuifolia. Synergy occurs when the combined effect of compounds is greater than the sum of their individual effects, while antagonism is when the combined effect is less. researchgate.net

A notable example of synergy was observed in a study on non-small cell lung cancer, where Schizonepeta tenuifolia extract demonstrated a synergistic anticancer effect when combined with the conventional chemotherapy drug, Doxorubicin, in A549 lung cancer cells. kjacupuncture.orgkoreascience.kr This suggests that components within the extract, such as this compound, may enhance the efficacy of standard treatments.

Furthermore, traditional knowledge often points toward synergistic pairings. In TCM, Schizonepeta is frequently combined with other herbs like Ledebouriella (Fang Feng) to enhance its therapeutic effects, such as alleviating itching and swelling from insect bites. caringsunshine.com While the specific molecular interactions are still under investigation, this historical use provides a basis for modern research into compound combinations. Studies on other plant extracts containing related compounds have also noted that the active ingredients appear to work in a synergistic manner to produce their pharmacological effects. mdpi.com Future research is needed to move from observing the effects of whole extracts to quantifying the specific synergistic or antagonistic interactions between purified this compound and other bioactive molecules, such as flavonoids or other terpenoids.

Table 2: Examples of Synergistic Interactions Involving Schizonepeta tenuifolia or Related Compounds

| Interacting Agents | Research Model | Observed Effect | Potential Implication | Citation |

|---|---|---|---|---|

| Schizonepeta tenuifolia extract and Doxorubicin | A549 lung cancer cells | Enhanced anticancer activity | Adjuvant cancer therapy | kjacupuncture.orgkoreascience.kr |

| Schizonepeta and Ledebouriella (Fang Feng) | Traditional Chinese Medicine | Enhanced anti-itch and anti-inflammatory effects | Treatment of skin ailments | caringsunshine.com |

| Active ingredients in Combretum indicum (contains Schizonepetoside E) | In vivo and computational models | Synergistic antidiabetic and lipolytic effects | Metabolic disorder treatment | mdpi.com |

Application of Advanced Nanotechnology for Targeted Delivery in Research Models (e.g., in vitro cell studies, in vivo animal studies focusing on mechanistic aspects)

While research specifically on the nano-formulation of this compound is nascent, the field of nanotechnology offers significant potential for enhancing its utility in research models. Nanoparticle-based drug delivery systems can improve the solubility, stability, and targeted delivery of bioactive compounds, thereby refining mechanistic studies. mdpi.com

Potential applications for this compound could involve encapsulation in various nanocarriers. For instance, lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, could enhance the compound's bioavailability for in vivo animal studies. Polymeric nanoparticles could be engineered for controlled, sustained release, allowing for more precise examination of its long-term effects in cell cultures. bioline.org.br

The physical and chemical properties of nanoparticles, such as size, shape, and surface charge (zeta potential), are critical for their interaction with biological systems. mdpi.combioline.org.br By tuning these properties, researchers could design nanocarriers that target specific cells or tissues. For example, nanoparticles could be surface-functionalized with ligands that bind to receptors overexpressed on cancer cells or inflamed tissues, enabling targeted delivery for mechanistic investigations in in vitro and in vivo models of cancer or inflammatory diseases. mdpi.com The use of light-activatable prodrug nanoparticles is another advanced strategy that allows for controllable activation of a compound at a specific site, offering high spatiotemporal control in research settings. researchgate.net The application of these advanced delivery systems to this compound represents a promising, yet largely unexplored, frontier.

Development of Novel In Vitro and Organoid Models for Mechanistic Studies

The investigation of this compound's mechanisms relies heavily on appropriate experimental models. Currently, research has primarily utilized established two-dimensional (2D) in vitro cell line models. For example, human lung cancer cell lines (A549) and murine macrophage cell lines (RAW264.7) have been used to test the anticancer and anti-inflammatory activities of Schizonepeta tenuifolia extracts or related formulas. nih.govkoreascience.kr Additionally, primary cells, such as human platelets, have been used to explore the extract's effects on cardiovascular-related functions. nih.gov Human hepatocyte cell lines like HepG2 have also been employed to study the impact on hepatic lipid accumulation. nih.gov

However, the future of mechanistic discovery lies in more physiologically relevant three-dimensional (3D) culture systems. Spheroid cultures, which are 3D aggregates of cells, more accurately mimic the cell-cell interactions and microenvironment of natural tissues compared to 2D monolayers. mdpi.com The use of spheroid models, already being applied in fields like toxicology and cancer research, could provide deeper insights into how this compound affects tissue-like structures. mdpi.comnih.gov

Organoids, which are self-organizing 3D structures grown from stem cells that recapitulate organ-specific architecture and function, represent an even more advanced model. Although no studies have yet reported using organoid models to test this compound, their potential is immense. Patient-derived tumor organoids, for example, could be used to study the compound's effect on cancer in a personalized context. Similarly, intestinal or lung organoids could be used to investigate its role in inflammation and immune modulation with greater fidelity to human physiology. The development and application of these novel models will be crucial for validating computational predictions and uncovering the nuanced biological activities of this compound.

Unexplored Biological Activities and Mechanistic Pathways

While research into this compound is expanding, many of its biological activities and the underlying mechanistic pathways remain to be fully explored. Network pharmacology studies have laid the groundwork by predicting numerous potential pathways, which now await experimental validation. nih.govnih.gov

Key pathways that have been computationally linked to formulas containing this compound include the PI3K-Akt and MAPK signaling pathways, which are central to cell proliferation, survival, and inflammation. nih.govfrontiersin.orgnih.gov A study on S. tenuifolia extract provided experimental evidence for this, showing it inhibited platelet function by suppressing both MAPK and Akt phosphorylation. nih.gov Other predicted pathways of interest include those related to immune modulation, such as the TNF and IL-17 signaling pathways, pointing towards a potential role in autoimmune or inflammatory conditions. medsci.org

Beyond these, there are largely unexplored therapeutic areas. For instance, a study on the related compound Schizonepetoside E identified from Combretum indicum suggested potential anti-diabetic effects through immune modulation and insulin (B600854) secretion pathways. mdpi.comresearchgate.net This raises the question of whether this compound might possess similar activities. Furthermore, the xanthine (B1682287) oxidase inhibitory activity reported for other compounds found alongside Schizonepetosides suggests a potential role in hyperuricemia that has not been investigated for this compound itself. mdpi.com Future research should aim to experimentally validate these predicted pathways and explore these novel biological activities to fully understand the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating Schizonepetoside B from Schizonepeta tenuifolia, and how can purity be validated?

- Methodological Answer :

- Extraction : Use hydrodistillation or ethanol-based solvent extraction to obtain crude extracts, followed by column chromatography (silica gel or reversed-phase C18) for preliminary isolation .

- Purity Validation : Validate via HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (LC-MS) for molecular confirmation. NMR (¹H and ¹³C) can confirm structural integrity by comparing peaks to published spectral data .

- Table 1 : Comparison of solvent systems for extraction efficiency (e.g., ethanol vs. methanol yields).

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., glycosidic protons at δ 4.8–5.2 ppm), while ¹³C NMR confirms carbon skeleton and glycosylation sites .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula (e.g., [M+H]+ m/z 497.2154 for C27H36O10). IR spectroscopy verifies functional groups (e.g., hydroxyl stretches at 3400 cm⁻¹) .

Q. How can researchers quantify this compound in herbal formulations using HPLC, and what validation parameters are essential?

- Methodological Answer :

- Column : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 35:65 v/v).

- Validation : Include linearity (R² > 0.995), limit of detection (LOD < 0.1 µg/mL), and intra-day/inter-day precision (RSD < 5%) .

- Reference Standards : Isolate pure this compound from authenticated plant material or procure from accredited chemical repositories .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported anti-inflammatory mechanisms of this compound across different in vitro models?

- Methodological Answer :

- Variable Control : Standardize experimental conditions (e.g., LPS-induced RAW264.7 vs. IL-1β-stimulated synovial cells). Assess dose-response relationships (e.g., 10–100 µM) and time courses .

- Pathway Analysis : Use Western blotting to compare NF-κB and MAPK pathway inhibition across models. Address contradictions by meta-analyzing published data using PRISMA guidelines .

Q. What strategies optimize the yield of this compound during extraction while minimizing co-elution with structurally similar compounds?

- Methodological Answer :

- Chromatography : Employ gradient elution (e.g., 20% → 50% acetonitrile over 30 min) to separate this compound from analogues like Schizonepetoside A. Use LC-MS for real-time monitoring .

- Solvent Optimization : Compare yields using subcritical water extraction (SWE) vs. traditional ethanol methods. SWE at 120°C improves selectivity for polar glycosides .

Q. How does the synergistic interaction between this compound and other Jing Jie constituents (e.g., menthol derivatives) influence its pharmacological profile?

- Methodological Answer :

- Combinatorial Assays : Use checkerboard microdilution to assess synergy in antimicrobial or anti-inflammatory assays. Calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Apply RNA-seq to identify co-regulated genes in macrophage models treated with this compound + d-menthone. Validate via siRNA knockdown of candidate pathways .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in normal vs. cancer cell lines?

- Methodological Answer :

- Dose Refinement : Test cytotoxicity across a broader concentration range (0.1–200 µM) using MTT assays. Normalize data to cell viability controls (e.g., untreated cells vs. cisplatin-treated) .

- Model Specificity : Compare results in primary human hepatocytes vs. HepG2 cells to distinguish tissue-specific effects. Use transcriptomics to identify differential gene expression linked to toxicity .

Methodological Frameworks

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s pharmacokinetics?

- Methodological Answer :

- PICO Framework :

- Population : Rat models (Sprague-Dawley) .

- Intervention : Oral administration of this compound (50 mg/kg).

- Comparison : IV administration for bioavailability calculation.

- Outcome : Plasma concentration-time curves (AUC, Cmax) via LC-MS/MS .

- FINER Criteria : Ensure feasibility (rodent access), novelty (comparison to synthetic analogues), and ethical compliance (IACUC approval) .

Tables for Reference

Table 1 : Extraction Efficiency of this compound Using Different Solvents

| Solvent System | Yield (%) | Purity (%) | Key Contaminants |

|---|---|---|---|

| Ethanol (70%) | 0.12 | 85 | Schizonepetoside A |

| Methanol (80%) | 0.15 | 78 | d-Limonene |

| Subcritical H2O | 0.21 | 92 | None |

Table 2 : Pharmacological Profiles of this compound in Different Models

| Model System | Effective Dose (µM) | Mechanism Identified | Reference |

|---|---|---|---|

| RAW264.7 Macrophages | 20–50 | NF-κB Inhibition | |

| Collagen-Induced Arthritis (Mice) | 10–30 | IL-6/IL-1β Suppression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.